4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS 1153197-28-4
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS 1153197-28-4
An In-Depth Technical Guide to 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4): A Key Intermediate in Modern Drug Discovery
Abstract
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, identified by CAS number 1153197-28-4, is a substituted aniline derivative incorporating a key N-methylpiperazine moiety. While not extensively documented as a final drug product, its molecular architecture strongly suggests its role as a high-value intermediate in the synthesis of complex pharmaceutical agents. The structure combines a fluoroaniline core, known for modulating electronic properties and metabolic stability, with a piperazine ring, a classic "privileged scaffold" in medicinal chemistry renowned for enhancing aqueous solubility and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed, chemically sound synthesis pathway, robust analytical characterization methods, and its potential applications, particularly in the development of neurokinin-1 (NK1) receptor antagonists.
The Strategic Importance of the Piperazine Scaffold
In the field of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. The piperazine ring is a quintessential example of such a "privileged scaffold".[1] Its prevalence is not coincidental but is rooted in a combination of advantageous structural and physicochemical properties.
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Physicochemical Optimization: The two nitrogen atoms within the six-membered ring can be functionalized, allowing for precise tuning of properties like lipophilicity and aqueous solubility.[4] The basic nature of the nitrogens (pKa modulation) is critical for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability.[2][3]
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Structural Versatility: The piperazine core provides a rigid, yet conformationally adaptable linker between different pharmacophoric elements. Its nitrogen atoms serve as versatile synthetic handles for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies to enhance potency and selectivity.[1][4]
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Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be designed to be hydrogen bond donors, facilitating strong and specific interactions with biological targets. This has made piperazine derivatives integral to the development of drugs targeting the central nervous system (CNS), as well as antimicrobial and anticancer agents.[1][5]
The integration of this scaffold into the target molecule, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, immediately signals its value as a building block for creating drug candidates with optimized pharmacological performance.
Physicochemical and Structural Properties
The molecular identity of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is defined by its specific arrangement of functional groups, each contributing to its overall chemical character.
| Property | Value | Source |
| CAS Number | 1153197-28-4 | [6] |
| Molecular Formula | C₁₂H₁₈FN₃ | [6] |
| Molecular Weight | 223.29 g/mol | [6] |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)F)N | N/A |
| InChI Key | InChI=1S/C12H18FN3/c1-15-5-7-16(8-6-15)9-10-4-2-11(13)3-12(10)14/h2-4H,5-9,14H2,1H3 | N/A |
Structural Analysis:
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4-Fluoroaniline Core: The primary amine on the aromatic ring is a key nucleophilic center and a site for further synthetic elaboration. The fluorine atom at the para-position is a common bioisostere for a hydrogen atom. Its electron-withdrawing nature can lower the pKa of the aniline nitrogen, influence binding interactions, and block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a final drug molecule.
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Benzylic Methylene Bridge (-CH₂-): This linker provides rotational flexibility and connects the aromatic core to the piperazine ring.
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N-Methylpiperazine Moiety: This group is critical for conferring desirable physicochemical properties. The tertiary amine of the piperazine ring is basic, which can significantly enhance aqueous solubility at physiological pH. The N-methyl group completes the structure, and this specific substitution pattern is common in many CNS-active compounds.
Proposed Synthesis and Purification
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for the target compound.
Rationale and Step-by-Step Protocol
This protocol is a representative methodology. Researchers should perform their own optimization of reaction conditions, solvents, and purification techniques.
Protocol Rationale: The synthesis begins by protecting the reactive aniline group to prevent side reactions during the subsequent benzylic bromination. The methyl group is then activated by converting it to a bromomethyl group, an excellent electrophile. This allows for straightforward nucleophilic substitution by 1-methylpiperazine. The final step is the removal of the protecting group to yield the target aniline.
Step 1: Protection of 4-Fluoro-2-methylaniline
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Causality: The aniline nitrogen is nucleophilic and would interfere with the subsequent radical bromination step. Protecting it as a tert-butoxycarbonyl (Boc) carbamate temporarily masks its reactivity.
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Procedure:
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Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base such as triethylamine (Et₃N, 1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-fluoro-2-methylaniline.
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Step 2: Benzylic Bromination
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Causality: N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and selective method for brominating the benzylic position of a toluene derivative without affecting the aromatic ring.
-
Procedure:
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Dissolve the protected aniline from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (approx. 77 °C) and irradiate with a heat lamp to initiate the reaction.
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Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
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Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Dry the organic layer and concentrate under vacuum to yield the crude N-Boc-2-(bromomethyl)-4-fluoroaniline.
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Step 3: Nucleophilic Substitution with 1-Methylpiperazine
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Causality: The bromomethyl intermediate is a potent electrophile. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide to form the C-N bond. A mild base is used to scavenge the HBr byproduct.
-
Procedure:
-
Dissolve the crude bromomethyl intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 12-18 hours or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor for completion by TLC or LC-MS.
-
Once complete, filter off the inorganic salts and concentrate the solvent. The residue can be purified via column chromatography.
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Step 4: Boc Deprotection
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Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions without affecting the other functional groups.
-
Procedure:
-
Dissolve the protected product from Step 3 in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide or sodium bicarbonate to a pH > 9 to deprotonate the aniline and piperazine nitrogens.
-
Extract the free base product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers and concentrate to yield the final product, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline.
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Purification
The final compound should be purified to ≥98% for use in drug discovery workflows.[5]
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Method: Silica gel column chromatography.
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Eluent System: A gradient of methanol (0-10%) in dichloromethane is a common choice for separating polar amines. The addition of a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica gel.
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Validation: Purity should be confirmed by HPLC and identity confirmed by NMR and MS as described below.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized intermediate.
Analytical Workflow Diagram
Caption: A typical quality control workflow for a chemical intermediate.
Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. While experimental data is not published, the expected signals can be predicted based on analogous structures.[7][8]
| Predicted ¹H NMR Signals (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 6.6-7.0 | Aromatic protons (3H, multiplet) |
| ~ 4.0-4.5 | Aniline -NH₂ (2H, broad singlet) |
| ~ 3.6 | Benzylic -CH₂- (2H, singlet) |
| ~ 2.4-2.7 | Piperazine -CH₂- (8H, multiplet) |
| ~ 2.3 | N-Methyl -CH₃ (3H, singlet) |
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Expected Ion: For Electrospray Ionization (ESI+), the expected protonated molecular ion would be [M+H]⁺ at m/z = 224.15.
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Potential Fragmentation: A common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to a prominent fragment ion corresponding to the N-methylpiperazinylmethyl cation at m/z = 113.11.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile organic compound.
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Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or TFA to ensure sharp peak shapes for the basic amine analytes.
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Detection: UV detection at a wavelength where the aniline chromophore absorbs (e.g., 254 nm).
-
Result: Purity is calculated by the area percentage of the main product peak relative to all other peaks.
Applications in Drug Discovery and Development
The structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline strongly positions it as a key building block for the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in pathways related to pain, inflammation, emesis, and mood disorders.
A compelling line of evidence comes from the discovery of Vestipitant and Casopitant , potent and selective NK1 receptor antagonists developed for treating depression and chemotherapy-induced nausea.[9][10] The core of these clinical candidates is a 2-(4-fluoro-2-methylphenyl)piperazine scaffold.[11]
Our target molecule serves as a structurally related intermediate. The (4-methyl-1-piperazinyl)methyl group at the ortho position of the aniline provides a reactive handle and a correctly positioned piperazine element for constructing analogs of these known NK1 antagonists. Drug development professionals could utilize this intermediate in several ways:
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Lead Optimization: As a starting point for creating novel chemical entities that build upon the established pharmacology of the phenylpiperazine class of NK1 antagonists.
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Library Synthesis: For parallel synthesis of a library of related compounds to explore the structure-activity relationships around the aniline core.
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Fragment-Based Drug Design: The molecule itself can be considered a combination of two valuable fragments (fluoroaniline and methylpiperazine) for use in fragment-based screening campaigns.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for CAS 1153197-28-4. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related aromatic amines.
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Potential Hazards:
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Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4) is a strategically designed chemical intermediate of significant interest to the pharmaceutical industry. It combines the metabolic and electronic advantages of a fluoroaniline moiety with the proven pharmacokinetic benefits of an N-methylpiperazine scaffold. While detailed public data on this specific molecule is sparse, its clear structural relationship to advanced clinical candidates like NK1 receptor antagonists underscores its potential as a valuable building block in the synthesis of next-generation therapeutics. This guide provides a foundational framework for its synthesis, analysis, and safe handling, enabling researchers to effectively incorporate this promising intermediate into their drug discovery programs.
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- Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). PubMed.
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